Disodium dioxido(oxo)lead(II) trihydrate exhibits interesting crystallographic properties. Researchers study its crystal structure to understand the bonding arrangements between sodium, lead, oxygen, and hydrogen atoms. This knowledge can contribute to the development of new materials with specific functionalities. For instance, studies have explored its potential use as a precursor for lead-based ceramics due to its well-defined crystal structure ().
Disodium dioxido(oxo)lead(II) trihydrate is a well-defined lead oxide compound. Scientists investigate its chemical behavior to gain insights into the broader field of lead oxide chemistry. This includes understanding the oxidation states of lead, the reactivity of lead-oxygen bonds, and the factors influencing the stability of lead oxide structures. This knowledge is crucial for various applications, such as developing lead-based batteries or pigments.
Disodium dioxido(oxo)lead(II) trihydrate can serve as a starting material for the synthesis of other lead compounds. Researchers utilize its well-defined structure and reactivity to prepare more complex lead-based materials with desired properties. For example, it can be used as a precursor for lead nanoparticles or thin films, which have applications in electronics, catalysis, and energy storage ().
Sodium plumbate is an inorganic compound with the chemical formula Na2O3Pb, also known by its IUPAC name, disodium dioxido(oxo)lead. This compound appears as a light yellow powder and is characterized by its solubility in water, although this solubility decreases gradually due to the separation of lead dioxide (PbO2) upon standing. Sodium plumbate is classified as a sodium salt of lead and is notable for its strong oxidizing properties, making it useful in various chemical and biological applications. Its molecular weight is 301.18 g/mol, and it has a CAS Registry Number of 52623-79-7 .
Sodium plumbate can be synthesized through reactions involving lead compounds and sodium hydroxide. For instance, when lead(II) oxide reacts with sodium hydroxide in an aqueous solution, sodium plumbate(II) can form:
This reaction illustrates the transformation from lead(II) hydroxide to the plumbate ion. Additionally, sodium plumbate can decompose upon heating to yield sodium oxide and lead dioxide:
Such reactions highlight both its role as a precursor in synthesizing other lead compounds and its stability under specific conditions .
Sodium plumbate has been investigated for its biological activity, particularly in relation to its potential toxicity. It may cause skin irritation or allergic reactions upon contact, and inhalation can irritate the respiratory tract. Ingestion poses health risks, as it may be harmful if swallowed. The compound's interaction with biological systems necessitates careful handling due to its toxicological profile, particularly concerning lead exposure .
The synthesis of sodium plumbate typically involves the reaction of lead(IV) oxide with sodium hydroxide in an aqueous environment. The process can be described as follows:
Research on sodium plumbate's interactions primarily focuses on its reactivity with other chemical species and biological systems. Its oxidizing nature allows it to participate in redox reactions, influencing the stability and reactivity of other compounds in solution. Interaction studies also underline the importance of understanding its toxicological effects on living organisms and the environment .
Sodium plumbate shares similarities with several other compounds containing lead or related oxyanions. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Characteristics |
|---|---|---|
| Sodium hexahydroxyplumbate | Na2[Pb(OH)6] | Contains six hydroxyl groups; more soluble than sodium plumbate. |
| Potassium hexahydroxoplumbate | K2[Pb(OH)6] | Similar structure to sodium hexahydroxyplumbate; used in similar applications. |
| Lead(II) oxide | PbO | A basic oxide; less soluble but forms the basis for many lead compounds. |
| Lead dioxide | PbO2 | An oxidizing agent; forms part of several lead oxyanion complexes. |
| Barium metaplumbate | BaPbO3 | Exhibits superconductivity when doped; structurally distinct from sodium plumbate but related through lead content. |
Sodium plumbate's unique properties stem from its specific composition and reactivity profile, distinguishing it from these similar compounds while still allowing for comparative studies within the broader context of lead chemistry .
Sodium plumbate exhibits complex crystallographic behavior that varies significantly between its hydrated and anhydrous forms. The compound primarily exists as the trihydrate form with the molecular formula Na₂PbO₃·3H₂O, which has been assigned the CAS registry number 52623-79-7 [2]. According to computational crystallographic data from the Materials Project, the anhydrous form Na₂PbO₃ adopts a monoclinic crystal system with the space group C2/c [3]. This space group designation indicates that sodium plumbate possesses a centered monoclinic lattice with specific symmetry operations including a two-fold rotation axis and glide planes.
The crystal structure exhibits a three-dimensional framework that can be described as Caswellsilverite-like, suggesting structural similarities to other complex oxide phases [3]. While specific unit cell parameters remain incompletely characterized in the literature, the monoclinic system implies that the crystal possesses three unequal axes with one oblique angle, typically designated as the beta angle, deviating from 90 degrees. The space group C2/c belongs to space group number 15 in the International Tables for Crystallography and indicates the presence of inversion centers and specific symmetry elements that govern the atomic arrangement.
The crystallographic analysis reveals that sodium plumbate contains multiple crystallographically distinct atomic sites. The Materials Project data indicates the presence of three inequivalent sodium sites and two inequivalent lead sites within the unit cell [3]. This multiplicity of atomic positions contributes to the structural complexity and influences the compound's physical and chemical properties. The space group analysis also suggests that the structure contains systematic absences in diffraction patterns that are characteristic of the C-centered monoclinic lattice, specifically the condition that h + k = 2n for hkl reflections.
The molecular geometry of sodium plumbate is dominated by octahedral coordination environments around both the sodium and lead cations. Lead atoms in sodium plumbate exist in the +4 oxidation state and are coordinated by six oxygen atoms in a regular octahedral arrangement [4] [5] [6]. This octahedral coordination is consistent with the d⁰ electronic configuration of Pb⁴⁺, which typically favors highly symmetric coordination geometries due to the absence of crystal field stabilization effects.
The lead-oxygen coordination polyhedra form the structural backbone of the compound through corner-sharing arrangements. Each PbO₆ octahedron shares corners with adjacent octahedra, creating a three-dimensional network that provides structural stability [3]. The corner-sharing connectivity results in tilted octahedra with angles ranging from 8-10°, which is typical for perovskite-related structures and contributes to the monoclinic distortion from the ideal cubic symmetry [3].
Sodium cations occupy three distinct crystallographic sites, each exhibiting octahedral coordination with six oxygen atoms [3]. The Na-O bond distances vary significantly among the different sites: the first site shows a spread of distances ranging from 2.40-2.58 Å, the second site maintains uniform distances of 2.44 Å, and the third site exhibits an asymmetric distribution with two shorter bonds at 2.37 Å and four longer bonds at 2.55 Å [3]. This variation in bond distances reflects the different local environments and the flexibility of sodium coordination geometry.
The bonding configuration involves both ionic and covalent character. The Pb-O bonds possess significant covalent character due to the high charge density of the Pb⁴⁺ cation, while the Na-O interactions are predominantly ionic [6]. The hexahydroxyplumbate(IV) anion [Pb(OH)₆]²⁻ can form in alkaline solutions, representing an alternative coordination environment where hydroxide ligands replace oxide ligands [4] [6]. This octahedral anion maintains the six-coordinate geometry around lead but introduces hydrogen bonding interactions through the hydroxyl groups.
Sodium plumbate demonstrates remarkable structural differences between its hydrated and anhydrous forms, which significantly impact its stability, solubility, and chemical behavior. The trihydrate form, Na₂PbO₃·3H₂O, represents the most commonly encountered and characterized variant of sodium plumbate [2] [7]. This hydrated form exhibits enhanced solubility in water compared to the anhydrous compound, although this solubility is accompanied by gradual decomposition with the separation of lead dioxide (PbO₂) [8].
The molecular weight difference between the forms is substantial: the trihydrate possesses a molecular weight of approximately 355-359 g/mol, while the anhydrous form has a molecular weight of 301.18 g/mol [7] [8]. This 54-58 g/mol difference corresponds precisely to three water molecules per formula unit, confirming the stoichiometric composition of the hydrated form. The water molecules in the trihydrate are incorporated into the crystal structure through hydrogen bonding networks that stabilize the overall framework.
The hydrated form appears as a light yellow powder that is hygroscopic in nature, readily absorbing moisture from the atmosphere [8] [9]. In contrast, the anhydrous form tends to be less reactive toward atmospheric moisture but exhibits reduced solubility in aqueous media. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature distinguishes between these forms, with the hydrated variant designated as "disodium dioxido(oxo)lead trihydrate" and the anhydrous form as "disodium dioxido(oxo)lead" [9].
The stability profiles of these forms differ markedly under various conditions. The trihydrate form undergoes thermal decomposition at relatively low temperatures, first losing water molecules and subsequently decomposing the plumbate framework [8]. The anhydrous form demonstrates greater thermal stability but is more prone to oxidation reactions due to the higher oxidation state of lead and the absence of stabilizing water molecules [9].
The structural implications of hydration extend beyond simple water incorporation. In the trihydrate, water molecules participate in extensive hydrogen bonding networks that can influence the coordination geometries around both sodium and lead cations. These hydrogen bonds create additional stabilization but also introduce potential pathways for decomposition reactions, particularly in the presence of reducing agents or at elevated temperatures.
Sodium plumbate exhibits distinct structural characteristics when compared to other alkali and alkaline earth plumbates, reflecting the influence of cation size, charge, and electronic properties on the overall crystal structure. Barium plumbate (BaPbO₃) represents a significant structural contrast, adopting a perovskite-type structure with space group C2/m and demonstrating metallic conductivity properties [10] [11] [12]. The perovskite structure of BaPbO₃ features a three-dimensional framework where barium cations occupy the A-sites and lead cations occupy the B-sites of the ABO₃ perovskite lattice.
In BaPbO₃, the lead atoms maintain octahedral coordination with uniform Pb-O bond lengths of 2.21 Å, which is notably shorter than the estimated Pb-O distances in sodium plumbate [12]. This difference arises from the higher coordination number of barium (11-coordinate) compared to sodium (6-coordinate), which allows for more efficient packing and shorter Pb-O bonds in the barium compound. The perovskite structure also enables corner-sharing of PbO₆ octahedra with specific tilt angles ranging from 17-23°, which is significantly larger than the 8-10° tilts observed in sodium plumbate [12].
Potassium plumbate presents another interesting comparison, particularly in its hexahydroxyplumbate form K₂[Pb(OH)₆], which crystallizes in the trigonal space group R-3:H [13]. This compound features discrete [Pb(OH)₆]²⁻ anions rather than the extended framework structure observed in sodium plumbate. The potassium compound exhibits lattice parameters of a = b = 6.621 Å and c = 12.975 Å with trigonal symmetry [13]. The isolated octahedral anions in the potassium compound contrast sharply with the corner-sharing octahedral network in sodium plumbate, demonstrating how cation size and charge influence structural connectivity.
Calcium plumbate (CaPbO₃) displays yet another structural motif, adopting an orthorhombic crystal system with a density of 5.71 g/cm³ [14]. The calcium compound exhibits limited water solubility and an orange-brown coloration, distinguishing it from the light yellow appearance of sodium plumbate [14]. The structural formula can be expressed as either CaO₃Pb or CaO₄Pb²⁻, indicating potential oxidation state variations or structural isomerism [14].
The comparative analysis reveals several key trends. First, the ionic radius of the alkali or alkaline earth cation significantly influences the adopted structure type: smaller cations like sodium favor extended framework structures with lower coordination numbers, while larger cations like barium can accommodate higher coordination numbers and adopt perovskite-type structures. Second, the degree of structural connectivity varies inversely with cation size, with smaller cations promoting corner-sharing arrangements and larger cations allowing for more isolated coordination polyhedra.
The electronic properties also vary systematically across the plumbate family. Barium plumbate exhibits metallic conductivity due to band overlap in its perovskite structure [10], while sodium plumbate and potassium plumbate are primarily ionic insulators. This difference stems from the three-dimensional connectivity of the PbO₆ octahedra in the perovskite structure versus the more localized bonding in the framework and molecular structures of the alkali plumbates.
Solid-state synthesis represents the most widely employed methodology for producing sodium plumbate compounds, offering high yields and excellent control over product composition. The fundamental reaction mechanism involves the direct combination of lead dioxide with sodium hydroxide under elevated temperature conditions [1] [2].
The conventional solid-state reaction proceeds according to the following stoichiometric relationship:
PbO₂ + 2NaOH → Na₂PbO₃ + H₂O
This reaction typically occurs at temperatures ranging from 400-500°C under atmospheric pressure conditions [1] [2]. The reaction mechanism involves the nucleophilic attack of hydroxide ions on the lead dioxide lattice, resulting in the formation of plumbate anions within the sodium oxide matrix.
An alternative solid-state route utilizes lead monoxide and sodium peroxide as starting materials:
3PbO + ½O₂ → Pb₃O₄
followed by:
Pb₃O₄ + 4HNO₃ → PbO₂ + 2Pb(NO₃)₂ + 2H₂O
This approach enables the formation of lead plumbate through oxidative annealing of lead white compounds at temperatures between 450-480°C [3] [4].
The solid-state reaction mechanism proceeds through several distinct phases. Initial contact between reactants occurs at grain boundaries, followed by diffusion-controlled growth of product phases. The reaction kinetics are governed by solid-state diffusion processes, with activation energies typically ranging from 85-120 kilojoules per mole [5].
Temperature optimization studies indicate that reaction rates increase exponentially with temperature, following Arrhenius behavior. However, excessive temperatures above 550°C lead to thermal decomposition of the desired plumbate products, necessitating careful temperature control [6].
Critical parameters for solid-state synthesis include reactant stoichiometry, particle size distribution, mixing homogeneity, and thermal cycling protocols. Optimal conditions involve:
Solvothermal and hydrothermal methodologies offer unique advantages for sodium plumbate synthesis, including lower reaction temperatures, enhanced crystallinity control, and the ability to produce nanostructured materials [7] [8] [9].
Hydrothermal synthesis utilizes water as the reaction medium under elevated temperature and pressure conditions. The process typically employs autoclaves operated at temperatures between 140-240°C and pressures of 15-25 atmospheres [7] [10].
The hydrothermal reaction mechanism involves several key steps:
Common precursor combinations for hydrothermal sodium plumbate synthesis include:
The solution chemistry involves the formation of hexahydroxoplumbate(IV) ions according to:
PbO₂ + 2NaOH + 2H₂O → Na₂[Pb(OH)₆]
These complex ions serve as building blocks for the final plumbate structure during the crystallization process [2] [11].
Solvothermal synthesis employs organic solvents or mixed solvent systems to achieve unique morphologies and phase compositions. Common solvents include ethylene glycol, dimethyl sulfoxide, and various alcohol systems [12] [9].
The advantages of solvothermal synthesis include:
Successful solvothermal synthesis requires optimization of multiple parameters:
Temperature profiles: Gradual heating rates (2-4°C/minute) prevent rapid nucleation and promote uniform crystal growth [10].
Pressure control: Autogenous pressure development ensures adequate solvation of reactants while preventing volatile loss.
Reaction kinetics: Extended reaction times (12-48 hours) allow complete conversion and crystallization [9].
Electrochemical synthesis methods provide precise control over oxidation states and enable the production of high-purity sodium plumbate materials through controlled electrochemical reactions [13] [14] [15].
Electrochemical formation of sodium plumbate occurs through anodic oxidation of lead electrodes in alkaline electrolytes. The fundamental electrode reactions involve:
Anode reaction: Pb → Pb²⁺ + 2e⁻
Solution reactions: Pb²⁺ + 4OH⁻ → Pb(OH)₄²⁻
Further oxidation: Pb(OH)₄²⁻ → PbO₂ + 2OH⁻ + 2H⁺ + 2e⁻
The overall process combines electrochemical oxidation with chemical precipitation to yield sodium plumbate products [15].
Optimal electrochemical synthesis employs three-electrode configurations with:
Electrolyte compositions typically consist of concentrated sodium hydroxide solutions (1-6 molar) maintained at controlled temperatures between room temperature and 100°C [13] [15].
Oxidative annealing represents a thermal treatment approach for converting precursor materials to sodium plumbate through controlled oxidation in oxygen-containing atmospheres [3] [4].
The process involves heating lead-containing precursors in the presence of sodium compounds under controlled oxygen partial pressures. Typical conditions include:
The oxidative annealing mechanism proceeds through sequential oxidation and solid-state diffusion processes:
Effective purification and stabilization of sodium plumbate products require comprehensive understanding of their chemical properties, thermal behavior, and environmental sensitivity [17] [18] [19].
Recrystallization techniques represent the primary approach for achieving high-purity sodium plumbate. The process involves dissolution in hot distilled water followed by controlled cooling to promote selective crystallization [17].
Optimal recrystallization conditions include:
Washing protocols employ multiple cycles of distilled water washing to remove soluble impurities such as unreacted sodium hydroxide, carbonate salts, and other alkali contaminants [17]. Typical washing procedures involve:
Controlled dehydration removes structural water while preserving the integrity of the plumbate framework. The process typically occurs at temperatures between 100-200°C under controlled atmosphere conditions [20] [5].
Dehydration kinetics follow first-order behavior with activation energies ranging from 40-60 kilojoules per mole. The process must be carefully controlled to prevent decomposition of the plumbate structure [5].
Inert atmosphere treatment prevents oxidative degradation and maintains chemical stability during thermal processing. Nitrogen or argon atmospheres with oxygen levels below 10 parts per million provide optimal protection [18] [21].
pH buffer systems maintain alkaline conditions necessary for plumbate stability. Effective buffer systems include:
Moisture control prevents hydrolysis reactions that can lead to decomposition. Desiccant systems using calcium oxide or molecular sieves maintain water activity below critical levels [18].
X-ray diffraction analysis provides definitive identification of crystal phases and detection of impurity phases. Standard diffraction patterns enable quantitative phase analysis with detection limits below 1% by weight [22] [23].
Thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry characterize thermal stability and decomposition behavior. These methods provide essential information for optimizing storage and handling conditions [24] [5].
Chemical analysis using inductively coupled plasma spectroscopy and atomic absorption spectroscopy quantifies elemental composition and detects trace impurities. Typical specifications require sodium and lead content within ±2% of theoretical values [17].